molecular formula C18H22N2O3S B5487055 4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide

Cat. No.: B5487055
M. Wt: 346.4 g/mol
InChI Key: DXQSBJNRGTWNMB-UHFFFAOYSA-N
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Description

4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylsulfonyl group, a methylamino group, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting benzoic acid with an amine derivative under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through a sulfonylation reaction, where an ethylsulfonyl chloride reacts with the benzamide core in the presence of a base such as triethylamine.

    Attachment of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a methylamine derivative reacts with the intermediate compound.

    Addition of the Phenylethyl Group: The final step involves the attachment of the phenylethyl group through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, Lewis acids, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide can be compared with other similar compounds, such as:

    4-[(methylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-[(ethylsulfonyl)(ethyl)amino]-N-(1-phenylethyl)benzamide: Similar structure but with an ethylamino group instead of a methylamino group.

    4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide: Similar structure but with a 2-phenylethyl group instead of a 1-phenylethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-24(22,23)20(3)17-12-10-16(11-13-17)18(21)19-14(2)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQSBJNRGTWNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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